molecular formula C23H34O3 B570627 4(5)-EpDPE methyl ester CAS No. 121818-29-9

4(5)-EpDPE methyl ester

Cat. No. B570627
M. Wt: 358.5
InChI Key: WBYKJDXNMZXEMM-AGCIBMADSA-N
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Description

Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group adjacent to an ether group. The carbonyl carbon is bonded to an oxygen which is then bonded to another carbon .

Chemical Reactions of Esters Esters can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and carboxylic acids. This reaction can be either acid-catalyzed or base-catalyzed. Esters can also react with Grignard reagents to form tertiary alcohols .

Scientific Research Applications

  • Promotion of Methanol Dehydration to Dimethyl Ether (DME)

    • Field : Chemistry
    • Application Summary : Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to DME using various zeolite catalysts .
    • Methods : Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR), and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME .
    • Results : The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C). This is consistent with the promoted reaction being a bimolecular reaction between methanol and ester species adsorbed at the catalyst active sites .
  • Emulsifying Properties of Methyl Ester Sulfonate Surfactants

    • Field : Surfactant Science
    • Application Summary : Methyl ester sulfonate (MES) anionic surfactants made from natural resources are of particular interest as sustainable surfactants. They offer good physicochemical properties for applications as detergents and emulsifiers .
    • Methods : The liquid crystal structures of MES surfactants were determined by polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS). The emulsifying activity for each surfactant was also measured .
    • Results : The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate (SDS). The micrographs show that the emulsions formed are O/W, and an increase in chain length gives rise to a decrease in the size of the emulsion droplets .

Safety And Hazards

Like all chemicals, esters should be handled with care. They should be kept away from open flames and sparks due to their flammability. Inhalation, ingestion, or skin contact should be avoided .

Future Directions

The study of esters is an active area of research due to their widespread use in various industries. Future research may focus on developing new synthesis methods, exploring new reactions, and finding new applications for esters .

properties

IUPAC Name

methyl 3-[3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKJDXNMZXEMM-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5)-EpDPE methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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